1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a 3-chloro-4-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysis for the preparation of chiral alcohols, including this compound, has also been explored due to its high enantioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ketone.
Reduction: 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its phenyl and cyclopropyl groups. The presence of chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)ethanol
- 1-(3-Chloro-4-fluorophenyl)-2-propanol
- 1-(3-Chloro-4-fluorophenyl)-1-butanol
Comparison: 1-(3-Chloro-4-fluorophenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-1-cyclopropylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(14,7-2-3-7)8-4-5-10(13)9(12)6-8/h4-7,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVSKCRGFXRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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